7alpha-Hydroxycholesterol

Cytotoxicity Oxysterol biology Atherosclerosis research

7α-OHC is the enzymatic, rate-limiting bile acid precursor produced by CYP7A1—not a non-enzymatic auto-oxidation product like 7β-OHC. It serves as the direct plasma biomarker for hepatic CYP7A1 activity, validated by a ~48% reduction in chronic liver disease (p=0.03)—a pathway-specific impairment undetectable by 27-OHC. Functionally inert in apoptosis, mitochondrial depolarization, and IL-8 secretion assays, it is the ideal negative oxysterol control. Its ACAT1 substrate efficiency matches cholesterol. Procure ≥98% reference standard for definitive LC-MS/MS.

Molecular Formula C27H46O2
Molecular Weight 402.7 g/mol
CAS No. 566-26-7
Cat. No. B024266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7alpha-Hydroxycholesterol
CAS566-26-7
Synonyms7 alpha-hydroxycholesterol
7 beta-hydroxycholesterol
7alpha-hydroxycholesterol
7beta-hydroxycholesterol
cholest-5-en-3 beta,7 alpha-diol
cholest-5-en-3 beta,7 alpha-diol, (3beta)-isomer
cholest-5-en-3 beta,7 alpha-diol, (3beta,7alpha)-isomer, 14C-labeled
cholest-5-en-3 beta,7 alpha-diol, (3beta,7beta)-isomer
cholest-5-en-3beta,7beta-diol
Molecular FormulaC27H46O2
Molecular Weight402.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C
InChIInChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-25,28-29H,6-15H2,1-5H3/t18-,20+,21-,22+,23+,24-,25+,26+,27-/m1/s1
InChIKeyOYXZMSRRJOYLLO-RVOWOUOISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7alpha-Hydroxycholesterol (CAS 566-26-7): A First-Committed Step Oxysterol for Bile Acid Synthesis Research and Procurement


7alpha-Hydroxycholesterol (7α-OHC, CAS 566-26-7) is an enzymatically derived oxysterol and the product of cholesterol 7alpha-hydroxylase (CYP7A1) [1]. It constitutes the first and rate-limiting intermediate in the classic (neutral) pathway of bile acid biosynthesis, representing the committed entry point for cholesterol catabolism in the liver [2]. As a key regulatory oxysterol, its plasma levels serve as a surrogate marker for hepatic CYP7A1 activity and overall bile acid synthetic flux, distinguishing it from non-enzymatically formed oxidation products and alternative pathway intermediates [3].

Why 7alpha-Hydroxycholesterol (CAS 566-26-7) Cannot Be Substituted by 7beta-Hydroxycholesterol or 27-Hydroxycholesterol


Oxysterols sharing a C7 hydroxyl group or a 27-hydroxylation exhibit fundamentally divergent biological activities, metabolic origins, and pathophysiological associations relative to 7alpha-OHC. 7beta-Hydroxycholesterol (7β-OHC) is a non-enzymatic auto-oxidation product with potent cytotoxic and pro-inflammatory properties, whereas 7alpha-OHC is an enzymatic product lacking these toxic effects [1]. 27-Hydroxycholesterol (27-OHC) originates from the alternative bile acid synthesis pathway catalyzed by CYP27A1, representing a distinct cholesterol pool with intermediate miscibility kinetics compared to the rapidly exchangeable pool marked by 7alpha-OHC [2]. In chronic liver disease, the 7alpha-hydroxylation pathway is selectively impaired while 27-hydroxylation remains preserved, underscoring that these compounds cannot serve as interchangeable markers or research tools [3].

Quantitative Differentiation Evidence for 7alpha-Hydroxycholesterol (CAS 566-26-7) Versus Oxysterol Analogs


7alpha-OHC Lacks Cytotoxic and Pro-Inflammatory Activity Present in 7beta-OHC and 7-Ketocholesterol

In a systematic comparative study of ten oxysterols in U937 human promonocytic leukemia cells, 7alpha-hydroxycholesterol failed to induce any of the measured cytotoxic effects, whereas 7beta-hydroxycholesterol, 7-ketocholesterol, and cholesterol-5beta,6beta-epoxide exhibited clear cytotoxicity [1]. Specifically, 7alpha-OHC did not induce phosphatidylserine externalization, mitochondrial potential loss, or increased propidium iodide permeability, while 7beta-OHC and 7-ketocholesterol produced all of these cytotoxic markers [2]. Furthermore, 7alpha-OHC did not stimulate superoxide anion overproduction or enhance IL-8 secretion, in direct contrast to 7beta-OHC which induced the highest O2- overproduction and IL-8 stimulation among all oxysterols tested [3].

Cytotoxicity Oxysterol biology Atherosclerosis research Inflammation

Rapid Plasma Clearance Kinetics: 7alpha-OHC Cleared 23-Fold Faster Than Cholesterol

Intravenous administration of radiolabeled 7alpha-hydroxycholesterol in rats demonstrated an extremely rapid plasma clearance profile that distinguishes it from both cholesterol and other oxysterols [1]. Gas chromatography/mass spectrometry quantification revealed that 7alpha-OHC was cleared at 23 times the rate of cholesterol [2]. At 5 minutes post-injection, only 1.2±0.2% of the administered 7alpha-OHC remained in plasma, indicating extensive and immediate tissue distribution and metabolic processing [3].

Pharmacokinetics Oxysterol metabolism In vivo tracer studies Bile acid flux

Selective Impairment of 7alpha-OHC Production in Chronic Liver Disease Versus Preserved 27-OHC Pathway

Clinical kinetic studies in patients with chronic liver disease reveal a selective and quantifiable reduction in the classic bile acid synthesis pathway while the alternative pathway remains intact [1]. The rate of plasma appearance of 7alpha-hydroxycholesterol (reflecting CYP7A1-mediated classic pathway activity) was significantly reduced from 2.75±1.43 mg/hour in healthy controls to 1.44±0.96 mg/hour in liver disease patients (p=0.03), representing approximately a 48% decrease [2]. In contrast, 27-hydroxylation of cholesterol (alternative pathway) was unaffected, demonstrating pathway-specific differential impairment [3].

Hepatology Bile acid metabolism Liver disease biomarkers Pathway-specific diagnostics

ACAT1 Substrate Specificity: 7alpha-OHC Comparable to Cholesterol, 7-Ketocholesterol a Poor Substrate

Purified human ACAT1 enzyme assays in mixed micelles and reconstituted vesicles established a clear substrate hierarchy among C7-modified sterols [1]. 7alpha-Hydroxycholesterol and 5alpha,6alpha-epoxycholesterol were comparable to cholesterol as favored ACAT1 substrates, while 7-ketocholesterol, 7beta-hydroxycholesterol, 5beta,6beta-epoxycholesterol, and 24(S),25-epoxycholesterol were very poor substrates for the enzyme [2]. This substrate discrimination demonstrates that the 7alpha-hydroxyl configuration preserves ACAT1 recognition, whereas 7-keto or 7beta-hydroxyl modifications severely impair enzyme utilization [3].

Enzymology Lipid metabolism ACAT1 Sterol esterification

Metabolic Efficiency in Bile Acid Synthesis: C27 Steroid Substrate 3-4× More Efficiently Reduced Than C29 Analog

Comparative metabolism of 7alpha-hydroxycholesterol (C27) versus 7alpha-hydroxy-beta-sitosterol (C29 analog) in rat liver subcellular fractions revealed marked differences in enzymatic processing efficiency [1]. The most pronounced difference was observed for the delta4-3-oxosteroid 5beta-reductase step, where 7alpha-hydroxy-4-cholesten-3-one (derived from 7alpha-OHC) was reduced three to four times as efficiently as its C29 analog [2]. Additional enzymatic steps including 3beta-hydroxysteroid oxidation, 12alpha-hydroxylation, and 3-oxosteroid reduction occurred in up to two times better yields for the C27 steroid substrates compared to C29 compounds [3].

Bile acid enzymology Substrate specificity Steroid metabolism 5beta-Reductase

Differential Oxysterol Distribution in Atherosclerotic Lesions: 7alpha-OHC Represents 28% in Murine Model Versus 5% in Human Lesions

Selective distribution analysis of oxysterols in atherosclerotic lesions demonstrates species-specific and lesion-type-specific accumulation patterns that inform model selection [1]. In apoE-deficient (E°) mice, 7alpha-hydroxycholesterol constituted 28% of total oxysterols in aortic lesions, whereas 27-hydroxycholesterol was entirely absent [2]. In contrast, human coronary lesions contained 7alpha-OHC at only 5% of total oxysterols, with 27-OHC being abundantly present [3]. This differential distribution highlights that the murine atherosclerosis model selectively enriches 7alpha-OHC while lacking the 27-OHC component prominent in human disease.

Atherosclerosis Oxysterol profiling Lipid oxidation Disease models

Validated Research Applications for 7alpha-Hydroxycholesterol (CAS 566-26-7) Based on Differential Evidence


Hepatic CYP7A1 Activity Assessment and Classic Bile Acid Synthesis Flux Measurement

Plasma 7alpha-OHC quantification by LC-MS/MS serves as the direct product biomarker for CYP7A1, the rate-limiting enzyme of the classic bile acid synthesis pathway [1]. This application is validated by the clinical finding that 7alpha-OHC plasma appearance rate decreases by approximately 48% in chronic liver disease (from 2.75±1.43 to 1.44±0.96 mg/hour, p=0.03), demonstrating pathway-specific impairment that alternative pathway markers like 27-OHC cannot detect due to their preserved activity [2]. Highly sensitive LC-ESI-MS/MS methods with detection limits of 2-10 fg on-column are available for precise quantification in serum or tissue samples [3].

Non-Cytotoxic Control Oxysterol in Cell Death and Inflammation Studies

In experimental systems requiring an oxysterol that does not introduce confounding cytotoxicity or inflammatory activation, 7alpha-OHC serves as an appropriate negative control. Direct comparative data from U937 cells demonstrate that 7alpha-OHC fails to induce phosphatidylserine externalization, mitochondrial depolarization, superoxide anion overproduction, or IL-8 secretion, whereas 7beta-OHC and 7-ketocholesterol produce robust effects across all these endpoints [1]. This functional binary difference enables researchers to isolate the specific biological effects of toxic oxysterols by using 7alpha-OHC as a structurally similar but functionally inert comparator.

ACAT1 Substrate Site Characterization and Sterol Trafficking Studies

The differential substrate recognition by ACAT1 between 7alpha-OHC (favored substrate comparable to cholesterol) and 7-ketocholesterol or 7beta-OHC (very poor substrates) enables precise investigation of the sterol structural requirements for ACAT1 substrate site binding [1]. This substrate discrimination provides a defined experimental system where 7alpha-OHC can be employed to study ACAT1-mediated esterification without the confounding variable of poor enzyme utilization that occurs with other C7-oxidized sterols. The comparable substrate efficiency of 7alpha-OHC to cholesterol suggests preservation of key molecular recognition features despite 7alpha-hydroxylation.

Mouse Atherosclerosis Model Oxysterol Profiling and Lesion Characterization

ApoE-deficient mouse atherosclerosis models exhibit a distinctive oxysterol profile wherein 7alpha-OHC constitutes 28% of total lesion oxysterols while 27-OHC is completely absent, in contrast to human lesions where 7alpha-OHC represents only 5% [1]. This species-specific distribution establishes 7alpha-OHC as a critical analytical target for accurate oxysterol profiling in murine atherosclerosis research. Procurement of authenticated 7alpha-OHC analytical reference standards is essential for correct peak identification and quantification in GC-MS or LC-MS/MS workflows applied to mouse vascular tissue analysis.

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